Cebaracetam, with the CAS number 113957-09-8, is synthesized from readily available chemical precursors. It is classified as a nootropic agent due to its cognitive-enhancing effects. The compound's structure can be represented by the molecular formula and has a molecular weight of 335.78 g/mol. Its IUPAC name is 4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one, indicating its complex molecular architecture.
Cebaracetam can be synthesized through several methods, with one common approach involving the reaction of 4-chlorophenylacetic acid with piperazine. This reaction typically occurs in solvents like dichloromethane and may utilize catalysts such as triethylamine to facilitate the process.
Another method involves using alpha-pyrrolidone as a raw material combined with sodium methoxide in methanol under reduced pressure, followed by reactions with methyl chloroacetate at controlled temperatures (20 to 110 °C) . This method emphasizes lower environmental impact and cost-effectiveness while maintaining high yields.
The molecular structure of cebaracetam reveals significant features that contribute to its activity:
The compound's InChI Key is QPKMIYNBZGPJAR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The SMILES notation, which encodes the molecular structure in a linear format, is given as C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl
, indicating the arrangement of atoms and bonds within the molecule.
Cebaracetam undergoes various chemical reactions that can modify its structure and properties:
These reactions are critical for developing derivatives that may exhibit enhanced or modified pharmacological properties.
Cebaracetam exhibits several notable physical and chemical properties:
These properties are essential for understanding how cebaracetam behaves in biological systems and during storage.
Cebaracetam's potential applications are primarily focused on its nootropic effects:
The ongoing research into cebaracetam aims to further elucidate its therapeutic potential and optimize its use in clinical settings.
Cebaracetam emerged during a period of significant pharmaceutical interest in cognition-enhancing compounds, particularly within the racetam class pioneered by piracetam. Developed and evaluated by the multinational pharmaceutical company Novartis (or its predecessor entities), Cebaracetam was specifically targeted for the treatment of cognition disorders [1] [4]. Preclinical research and early-phase clinical studies progressed through the early 1990s, culminating in its entry into Phase II clinical trials – a stage focused on assessing efficacy and further evaluating safety in patient populations [1] [6].
However, in 1995, Novartis discontinued the development of Cebaracetam [1]. The precise reasons for discontinuation remain undisclosed in the publicly available scientific literature and drug development databases. Common factors leading to the discontinuation of drug candidates at this stage include insufficient efficacy in the target indication, emergence of adverse effects, strategic portfolio realignment by the sponsor, or challenges related to pharmacokinetics or formulation. Consequently, Cebaracetam never progressed to Phase III trials, was never submitted for regulatory approval, and was never marketed commercially [1] [4] [6]. Its development status is consistently recorded as "Discontinued" in pharmaceutical databases [6].
Table 1: Cebaracetam Development Timeline
Phase | Status/Outcome | Timeline | Sponsor |
---|---|---|---|
Preclinical | Completed | Pre-1990s | Novartis |
Phase I | Completed (Safety/Tolerability) | Early 1990s | Novartis |
Phase II | Discontinued | Terminated in 1995 | Novartis |
Phase III | Not Reached | - | - |
Regulatory Filing | Not Submitted | - | - |
Marketing | Never Marke | - | - |
Cebaracetam belongs to the broad class of compounds known as racetams, defined by the presence of a 2-pyrrolidone nucleus (a five-membered lactam ring) [2] [8]. Piracetam (2-oxo-1-pyrrolidine acetamide) serves as the structural prototype for this class. Cebaracetam is more accurately classified as a derivative of phenylpiracetam (phenotropil), a racetam known for its stimulant properties in addition to nootropic effects [1] [2].
Specific structural features define and differentiate Cebaracetam:
Therefore, Cebaracetam can be described as the piperazin-2-one analogue of RGPU-95 [1] [4]. This structural hybrid aimed to combine the cognitive-enhancing potential associated with phenylpiracetam derivatives with novel properties conferred by the piperazinone substitution.
Table 2: Structural Comparison of Cebaracetam with Related Racetams
Compound | Core Structure | Key Substituent (Pyrrolidone) | Terminal Group | Molecular Formula |
---|---|---|---|---|
Piracetam | 2-oxo-1-pyrrolidine | -H | -CONH₂ | C₆H₁₀N₂O₂ |
Phenylpiracetam | 2-oxo-1-pyrrolidine | -CH₂-C₆H₅ (phenyl) | -CONH₂ | C₁₂H₁₄N₂O₂ |
RGPU-95 | 2-oxo-1-pyrrolidine | -CH₂-(4-Cl-C₆H₄) (4-chlorophenyl) | -CONH₂ | C₁₂H₁₃ClN₂O₂ |
Cebaracetam | 2-oxo-1-pyrrolidine | -CH₂-(4-Cl-C₆H₄) (4-chlorophenyl) | -CO-piperazin-2-one | C₁₆H₁₈ClN₃O₃ |
The specific mechanism of action of Cebaracetam remains undefined or unknown, a common challenge for many compounds within the diverse racetam class [1]. Unlike some racetams with identified receptor targets (e.g., levetiracetam's binding to SV2A), no high-affinity binding site or primary molecular target has been elucidated for Cebaracetam. However, its structural kinship to other nootropic racetams provides the basis for hypothesizing its potential mechanisms:
The rationale for investigating Cebaracetam as a nootropic stemmed directly from its position within this pharmacologically active class and the specific structural modifications intended to build upon the profiles of phenylpiracetam and RGPU-95. Its progression to Phase II trials indicates that preclinical data provided sufficient evidence of potential cognitive-enhancing effects to warrant clinical evaluation in patients with cognitive disorders [1] [4].
Table 3: Potential Nootropic Mechanisms Based on Racetam Pharmacology
Mechanism Category | Specific Actions | Relevance to Cebaracetam |
---|---|---|
Receptor Modulation | Positive allosteric modulation of AMPA receptors; Indirect cholinergic enhancement | Highly plausible based on structural class. |
Membrane Effects | Modulation of membrane fluidity and stability | Plausible core mechanism shared with piracetam. |
Metabolic Enhancement | Increased ATP synthesis, glucose utilization, mitochondrial function | Potential mechanism, though not specifically demonstrated. |
Neuroprotection | Antioxidant effects; Protection against hypoxia/ischemia/excitotoxicity | Potential mechanism, common in racetams. |
Vascular/Rheological | Improved erythrocyte deformability; Reduced platelet adhesion/aggregation | Potential mechanism, observed with piracetam. |
Cofactor Synergy | Potentiation by choline or other precursors | Theoretically possible, unexplored for Cebaracetam. |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9